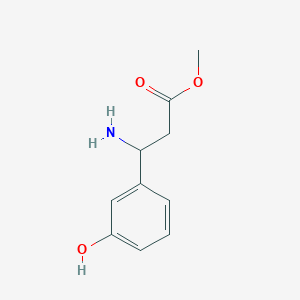

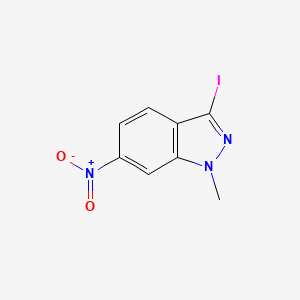

![molecular formula C9H8FN3O B1344684 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-70-8](/img/structure/B1344684.png)

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

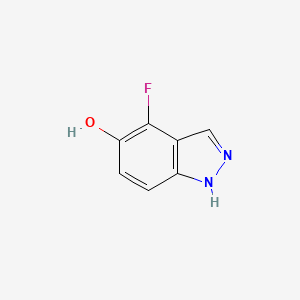

“1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a chemical compound with the formula C9H8FN3O and a molecular weight of 193.18 g/mol . It is offered by Synblock, a company that provides research chemicals .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “this compound”, involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The oxadiazole molecule, a key component of “this compound”, is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For instance, in the synthesis of some oxadiazole derivatives, cyclization of benzophenone hydrazide is followed by the nucleophilic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 193.18 g/mol . It should be stored in a dry, sealed place .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved using p-Toluic hydrazide and glycine, characterized spectroscopically by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018).

- A similar synthesis pathway was observed for 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, also yielding high purity and yield (Shimoga, Shin & Kim, 2018).

Biological Activity and Applications

- N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibited notable cytotoxic activity against cancer cell lines, showing potential as anticancer agents (Ramazani et al., 2014).

- Fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs demonstrated potent antimicrobial activity and cytotoxicity, indicating potential in antimicrobial and cancer treatment applications (Desai et al., 2016).

- Novel (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives synthesized exhibited significant cytotoxicity against breast carcinoma cells and moderate antibacterial and antifungal activities (Naik, Mahanthesha & Suresh, 2022).

Optical and Electrochemical Properties

- 1,3,4-Oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl showed potential as optical limiters, with applications in optoelectronics (Chandrakantha et al., 2011).

- The synthesis and characterization of new 1,3,4-oxadiazoles demonstrated their potential in nonlinear optical applications (Chandrakantha et al., 2011).

Crystal Packing and Structural Analysis

- A study on crystal packing of 1,2,4-oxadiazole derivatives emphasized the role of non-covalent interactions, like lone pair-π interaction and halogen bonding, in their supramolecular architectures (Sharma et al., 2019).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Related compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Zukünftige Richtungen

The future directions for “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” and similar compounds could involve further exploration of their diverse biological activities. There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could potentially be used in the future in medicine and agriculture .

Biochemische Analyse

Biochemical Properties

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with potassium channels, acting as a blocking agent . Additionally, it has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These interactions suggest that this compound can influence various biochemical pathways by modulating enzyme activity and protein interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of potassium channels, which are crucial for maintaining cellular homeostasis and signaling . By blocking these channels, this compound can alter the electrical properties of cells, affecting processes such as neurotransmission and muscle contraction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to potassium channels, inhibiting their function and thereby altering the flow of potassium ions across cell membranes . This inhibition can lead to changes in cellular excitability and signaling. Additionally, the compound’s interaction with iron chelates suggests a potential role in modulating iron metabolism and related biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of potassium channels, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively block potassium channels without causing significant toxicity . At higher doses, it may induce toxic effects, including disruptions in cellular homeostasis and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to iron metabolism and potassium channel regulation . The compound interacts with enzymes and cofactors that modulate these pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the plasma membrane, where it interacts with potassium channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell to exert its effects .

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQUZURVXAWOPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)